5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine
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Overview
Description
5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine is a heterocyclic organic compound that contains a bromine, fluorine, and piperidine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-Bromo-2-fluoropyridine.
Nucleophilic Substitution: The bromine atom on the pyridine ring is substituted with a piperidin-1-ylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Suzuki Coupling: Palladium catalyst, aryl or vinyl boronic acid, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and elevated temperatures.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the major product would be a 3-aryl-2-fluoro-5-(piperidin-1-ylmethyl)pyridine .
Scientific Research Applications
5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine group.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the piperidine group can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: A simpler analog without the piperidin-1-ylmethyl group.
2-Bromo-5-fluoropyridine: Another analog with different substitution patterns on the pyridine ring.
Uniqueness
5-Bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, as well as the piperidin-1-ylmethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(piperidin-1-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-10-6-9(11(13)14-7-10)8-15-4-2-1-3-5-15/h6-7H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKORACXRXJLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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